4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine
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Overview
Description
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize the production time.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design due to its bioisosteric properties.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine involves its interaction with specific molecular targets. The 1,2,4-oxadiazole moiety can act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors . These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine share similar structural features and biological activities.
Pyridine Derivatives: Compounds such as 3-[(oxan-4-yl)methoxy]pyridine have similar pyridine-based structures and applications.
Uniqueness
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is unique due to the combination of the oxan-4-yl group and the 1,2,4-oxadiazole moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its utility in drug design.
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(oxan-4-yl)-5-(pyridin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O2/c1-5-14-6-2-10(1)9-12-15-13(16-18-12)11-3-7-17-8-4-11/h1-2,5-6,11H,3-4,7-9H2 |
InChI Key |
YLEWLTBOCIRSCD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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